

A Comparative Guide to the Biological Activity of Pyrazino-Oxazine Analogs

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Compound of Interest

Compound Name: (R)-Octahydropyrazino[2,1-c]
[1,4]oxazine dihydrochloride

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In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, pyrazino-oxazine derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide provides an in-depth, objective comparison of the biological performance of various pyrazino-oxazine analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

Introduction to Pyrazino-Oxazine Analogs: A Scaffold of Therapeutic Potential

Pyrazino-oxazine analogs are heterocyclic compounds characterized by the fusion of a pyrazine and an oxazine ring. This unique structural architecture imparts a distinct three-dimensional conformation and electronic distribution, making them attractive candidates for interacting with various biological targets. The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a common motif in many biologically active molecules, including anticancer and antimicrobial agents. The oxazine ring, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, further contributes to the structural diversity and potential for biological interactions. The synergistic combination of these two rings in the pyrazino-oxazine scaffold has led to the discovery of compounds with significant therapeutic potential.

Comparative Biological Activity of Pyrazino-Oxazine Analogs

The biological activity of pyrazino-oxazine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. This section presents a comparative analysis of their anticancer and antimicrobial activities, drawing from various research findings. Due to the limited number of direct comparative studies, this guide synthesizes data from individual studies on specific pyrazino-oxazine and structurally related analogs to provide a comprehensive overview.

Anticancer Activity

Pyrazino-oxazine analogs and their related derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 1: Comparative Anticancer Activity of Pyrazino-Oxazine Analogs and Related Derivatives

| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | IC50 (µM) | Key Findings & Mechanism of Action | Reference(s) |
|----------------------------|--------------------------------|---|-----------------------------|---|--------------|
| Pyrido[2,3-b]pyrazines | Compound 7n | PC9 (erlotinib-sensitive), PC9-ER (erlotinib-resistant) | 0.09 (PC9), 0.15 (PC9-ER) | Overcomes erlotinib resistance in non-small-cell lung cancer (NSCLC). The exact signaling network is under investigation. | [1] |
| Indeno-oxadiazolopyrazines | Compounds 3, 4, 10, 11, 15, 16 | MDA-MB-231, BT549, MCF7 (Breast Cancer) | Not specified, but potent | Antiproliferative activity is influenced by electron-donating or -withdrawing groups on the aromatic ring. | [2] |
| Oxazine-linked Pyrimidines | Compound 3a | MCF-7 (Breast Cancer) | 9.17 | Inhibits the p65 subunit of NF-κB, a key regulator of inflammation and cancer progression. | [1][3] |
| Pyrazolo[3,4-b]pyrazines | Compounds 25i, 25j | MCF-7 (Breast Cancer) | Very significant inhibitory | Demonstrates significant anti-breast | [4] |

| | | | activity (p < 0.001) | cancer activity. | |
|--------------------|-------------|--------------------|----------------------|--|-----|
| Pyrazoline Analogs | Compound 3b | A549 (Lung Cancer) | 12.47 ± 1.08 | Induces apoptosis and exhibits low toxicity against normal lung cells. | [5] |
| Pyrazoline Analogs | Compound 3d | A549 (Lung Cancer) | 14.46 ± 2.76 | Induces apoptosis and exhibits low toxicity against normal lung cells. | [5] |

Key Insights from Anticancer Activity Data:

- **Potency and Selectivity:** Several pyrazino-oxazine and related analogs exhibit potent anticancer activity in the low micromolar to nanomolar range. Notably, some compounds demonstrate selectivity towards cancer cells over normal cells, a crucial attribute for minimizing off-target toxicity.
- **Overcoming Drug Resistance:** The ability of certain pyrido[2,3-b]pyrazines to overcome erlotinib resistance in NSCLC highlights their potential in addressing the significant clinical challenge of acquired drug resistance.[1]
- **Mechanism of Action:** The anticancer activity of these compounds is often linked to the modulation of critical signaling pathways such as NF-κB, PI3K/Akt/mTOR, and JAK/STAT, as well as the induction of apoptosis.[1][3][6][7]

Antimicrobial Activity

In an era of rising antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Pyrazino-oxazine and related heterocyclic compounds have shown

promising activity against a variety of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Pyrazino-Oxazine Analogs and Related Derivatives

| Compound Class | Specific Analog(s) | Test Organism(s) | MIC (µg/mL) | Key Findings | Reference(s) |
|--|---------------------------|---|---------------------------|---|--------------|
| Pyrazoline Derivatives | Compound P1 | E. coli, P. aeruginosa, B. pumilus | 3.121, 1.5, 22 | Exhibits potent in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. | [7][8] |
| Pyrazoline Derivatives | Compound P6 | A. niger, P. chrysogenum | 0.83, 0.093 | Demonstrate s potent in-vitro antifungal activity. | [7][8] |
| Pyrazoline and Hydrazone Derivatives | Various Analogs | S. aureus, E. faecalis, P. aeruginosa, B. subtilis, C. albicans | 32-512 | Showed moderate antimicrobial activity, suggesting they can be lead molecules for developing more effective agents. | [8][9] |
| Pyrimidinone and Oxazinone Derivatives | Compounds 5a, 7b, 9b, 10b | Various bacteria and fungi | Not specified, but potent | Exhibited potent antibacterial and antifungal | [10] |

bioactivity
compared to
standard
drugs.

Key Insights from Antimicrobial Activity Data:

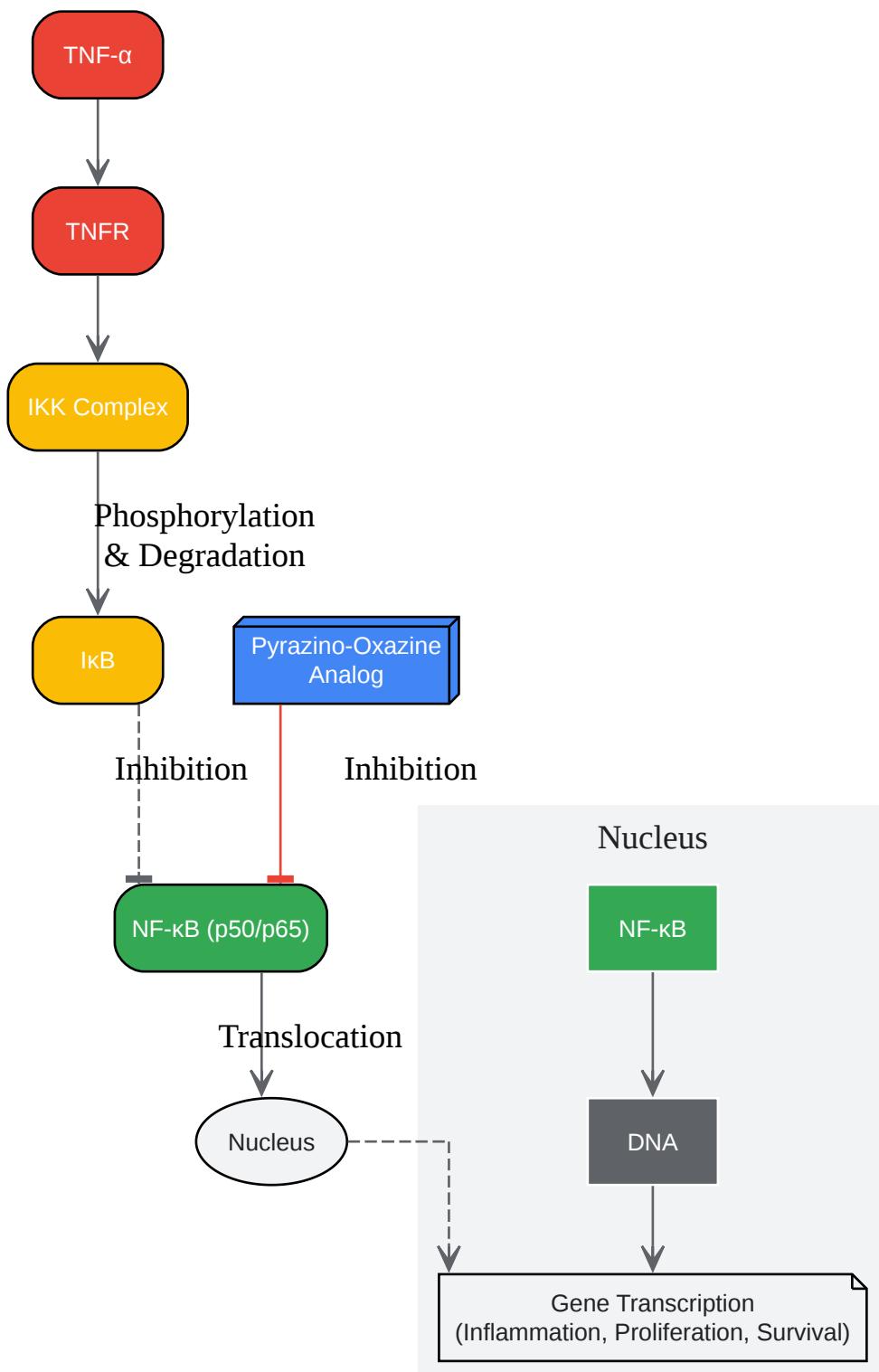
- Broad Spectrum Potential: Pyrazoline derivatives, which are structurally similar to potential pyrazino-oxazine analogs, have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi.
- Structure-Activity Relationship: The antimicrobial potency of these compounds is highly dependent on the specific substitutions on the heterocyclic core, indicating a clear structure-activity relationship that can be exploited for optimization.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazino-oxazine analogs are underpinned by their ability to modulate specific cellular signaling pathways that are often dysregulated in disease. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[\[11\]](#) Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Certain oxazine-linked pyrimidines have been shown to inhibit the p65 subunit of NF-κB, thereby blocking its pro-survival and pro-inflammatory signaling.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[12\]](#)



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Caption: Simplified NF- κ B signaling pathway and the inhibitory action of pyrazino-oxazine analogs.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[\[5\]](#)[\[6\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Dysregulation of this pathway is frequently observed in various cancers. Several pyrazine-containing compounds have been identified as inhibitors of this pathway, making it a promising target for pyrazino-oxazine analogs.

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